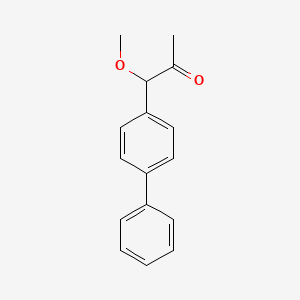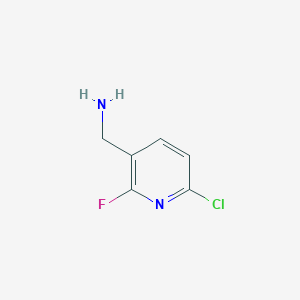
9,9-Didodecyl-9H-fluorene-2,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Didodecyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C37H60N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two dodecyl groups attached to the 9th carbon of the fluorene core, as well as two amine groups at the 2nd and 7th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Didodecyl-9H-fluorene-2,7-diamine typically involves multiple steps, starting from fluoreneThe final step involves the conversion of the bromine atoms to amine groups using a suitable amination reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Didodecyl-9H-fluorene-2,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amine groups to other functional groups, such as hydroxylamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
9,9-Didodecyl-9H-fluorene-2,7-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of polymeric materials, particularly those used in organic light-emitting diodes (OLEDs) and other electronic devices
Medicine: While direct medical applications are limited, its derivatives could be explored for drug delivery systems or as components in diagnostic tools.
Industry: In the industrial sector, it is used in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 9,9-Didodecyl-9H-fluorene-2,7-diamine largely depends on its application. In the context of organic electronics, the compound acts as a building block for polymeric materials that exhibit desirable electronic properties. The dodecyl groups enhance solubility and processability, while the amine groups can participate in further chemical modifications, allowing for the fine-tuning of the material’s properties .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Didodecyl-2,7-dibromofluorene: Similar in structure but with bromine atoms instead of amine groups
9,9-Dioctyl-2,7-dibromofluorene: Contains octyl groups instead of dodecyl groups
9,9-Dihexyl-2,7-dibromofluorene: Contains hexyl groups instead of dodecyl groups
Uniqueness
9,9-Didodecyl-9H-fluorene-2,7-diamine is unique due to the presence of both long dodecyl chains and amine groups. This combination imparts specific solubility, electronic, and chemical properties that make it particularly useful in the synthesis of advanced materials for organic electronics and other applications.
Propiedades
Fórmula molecular |
C37H60N2 |
|---|---|
Peso molecular |
532.9 g/mol |
Nombre IUPAC |
9,9-didodecylfluorene-2,7-diamine |
InChI |
InChI=1S/C37H60N2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28,38-39H2,1-2H3 |
Clave InChI |
RVFHNDKIQFJWJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)


